molecular formula C7H2Br2ClF3 B12852993 3-Chloro-4,5-dibromobenzotrifluoride

3-Chloro-4,5-dibromobenzotrifluoride

Cat. No.: B12852993
M. Wt: 338.34 g/mol
InChI Key: FETMNULSHVOYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4,5-dibromobenzotrifluoride is an organic compound with the molecular formula C(_7)H(_2)Br(_2)ClF(_3) It is a halogenated aromatic compound, characterized by the presence of chlorine, bromine, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,5-dibromobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method is the bromination of 3-chlorobenzotrifluoride using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,5-dibromobenzotrifluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (chlorine or bromine) are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzotrifluoride derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds.

Scientific Research Applications

3-Chloro-4,5-dibromobenzotrifluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-Chloro-4,5-dibromobenzotrifluoride exerts its effects depends on the specific application. In chemical reactions, the presence of electron-withdrawing groups (chlorine, bromine, and trifluoromethyl) on the benzene ring can influence the reactivity and selectivity of the compound. These groups can stabilize or destabilize reaction intermediates, thereby affecting the overall reaction pathway.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-dichlorobenzotrifluoride: Similar in structure but with different halogen substitution patterns.

    3,5-Dibromobenzotrifluoride: Lacks the chlorine atom, which can lead to different reactivity and applications.

    3-Chloro-4,5-diaminobenzotrifluoride: Contains amino groups instead of bromine atoms, resulting in different chemical properties.

Uniqueness

3-Chloro-4,5-dibromobenzotrifluoride is unique due to its specific combination of halogen atoms and trifluoromethyl group, which imparts distinct chemical properties. This combination can influence the compound’s reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

Molecular Formula

C7H2Br2ClF3

Molecular Weight

338.34 g/mol

IUPAC Name

1,2-dibromo-3-chloro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2Br2ClF3/c8-4-1-3(7(11,12)13)2-5(10)6(4)9/h1-2H

InChI Key

FETMNULSHVOYOV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.